N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound is a synthetic small molecule featuring a thieno[3,4-c]pyrazol core substituted with a 3,4-dimethylphenyl group and a 4-(dimethylsulfamoyl)benzamide moiety. The 5,5-dioxo group in the thieno-pyrazol system introduces electron-withdrawing properties, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14-5-8-17(11-15(14)2)26-21(19-12-32(28,29)13-20(19)24-26)23-22(27)16-6-9-18(10-7-16)33(30,31)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKSZQJMUXDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps
Biological Activity
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features enable a variety of biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse reactivity and biological interactions. The presence of the 3,4-dimethylphenyl group contributes to its hydrophobic characteristics, enhancing its potential for interaction with biological membranes.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| CAS Number | 941902-95-0 |
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : It is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and survival. For instance, it may modulate the activity of kinases or transcription factors critical for cancer cell survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thieno[3,4-c]pyrazole derivatives against breast cancer cell lines. Results indicated that compounds with similar structures to this compound showed significant cytotoxicity (IC50 values in low micromolar range) .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives reported that these compounds could effectively inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Introduction of Dimethylsulfamoyl Group : This step often utilizes coupling reactions with sulfamoyl chlorides under basic conditions.
Comparison with Similar Compounds
Structural Analogues
A. Thieno-Pyrazol Derivatives Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () share a fused heterocyclic core but differ in substituents and functional groups. The target compound’s thieno-pyrazol system with a sulfamoyl benzamide side chain may confer enhanced solubility compared to benzo-oxazinone derivatives, which lack sulfonamide groups.
B. Sulfonamide-Containing Compounds The 4-(dimethylsulfamoyl)benzamide group is analogous to sulfonamide drugs like celecoxib.
Functional Comparisons
Key Observations :
- The target compound’s sulfamoyl group may improve water solubility compared to celecoxib but could complicate blood-brain barrier penetration.
- Its thieno-pyrazol core is less common in drug databases, suggesting unexplored pharmacological niches.
Computational and Experimental Insights
- Fragment-Based Design : highlights bioisosteric replacements (e.g., sulfonamide for carboxylate) to optimize binding. The dimethylsulfamoyl group in the target compound may act as a bioisostere for phosphate or carboxylate moieties in kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
